molecular formula C19H27N5O3S B2459293 N-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)-4-(tert-butyl)benzenesulfonamide CAS No. 1788679-05-9

N-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)-4-(tert-butyl)benzenesulfonamide

Cat. No.: B2459293
CAS No.: 1788679-05-9
M. Wt: 405.52
InChI Key: IRIDANNREJFISK-UHFFFAOYSA-N
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Description

N-(3-(3-(1H-1,2,3-Triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)-4-(tert-butyl)benzenesulfonamide is a synthetic small molecule built around a benzenesulfonamide core, a functional group recognized for its ability to act as an effective enzyme inhibitor, particularly against carbonic anhydrases . The molecular architecture incorporates a 1,2,3-triazole ring, a feature prevalent in medicinal chemistry due to its metabolic stability and capacity to engage in hydrogen bonding, which can be crucial for target binding . This triazole is linked via a pyrrolidine ring and a flexible propionamide chain to the sulfonamide head, creating a complex structure with potential for multi-target interactions. This specific combination of motifs suggests this compound is a valuable research tool for investigating enzyme inhibition pathways. Researchers may find it useful in preliminary screens for therapeutic development in areas such as oncology, given that certain carbonic anhydrase isozymes like CAIX are overexpressed in tumors , or in infectious diseases, as triazole derivatives have been explored for their antimicrobial and antibiofilm properties . The mechanism of action for benzenesulfonamide derivatives typically involves the coordination of the sulfonamide nitrogen to the zinc ion in the active site of carbonic anhydrase enzymes, thereby disrupting their catalytic function . The presence of the 1,2,3-triazole and tertiary-butyl groups will influence the compound's selectivity, lipophilicity, and overall binding affinity, making it a unique candidate for structure-activity relationship (SAR) studies. This product is intended For Research Use Only (RUO) and is not approved for use in humans or animals. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable regulatory requirements.

Properties

IUPAC Name

4-tert-butyl-N-[3-oxo-3-[3-(triazol-1-yl)pyrrolidin-1-yl]propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3S/c1-19(2,3)15-4-6-17(7-5-15)28(26,27)21-10-8-18(25)23-12-9-16(14-23)24-13-11-20-22-24/h4-7,11,13,16,21H,8-10,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIDANNREJFISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)-4-(tert-butyl)benzenesulfonamide is a complex organic compound belonging to the class of sulfonamides. This compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The exploration of its biological activity is essential for understanding its potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C18H24N6O3S\text{C}_{18}\text{H}_{24}\text{N}_{6}\text{O}_{3}\text{S}

This structure includes:

  • A triazole ring , which contributes to its biological activity.
  • A pyrrolidine moiety , enhancing the compound's interaction with biological targets.
  • A benzenesulfonamide group , which is often associated with antibacterial properties.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its antibacterial and anticancer properties.

Antibacterial Activity

Research indicates that compounds containing triazole rings exhibit significant antibacterial properties. The specific compound has been shown to inhibit the growth of various pathogens, particularly those classified under the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) .

Table 1: Antibacterial Activity Against ESKAPE Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Enterococcus faecium0.5 µg/mL
Staphylococcus aureus1.0 µg/mL
Klebsiella pneumoniae2.0 µg/mL
Acinetobacter baumannii4.0 µg/mL
Pseudomonas aeruginosa>8.0 µg/mL

The data suggests that while the compound shows potent activity against Gram-positive bacteria, its effectiveness against Gram-negative bacteria varies significantly.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis through caspase activation pathways.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.0Caspase activation
A549 (Lung Cancer)7.5Apoptotic pathway modulation
HT-29 (Colon Cancer)10.0Downregulation of antiapoptotic Bcl2

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of triazole-based compounds:

  • Antimycobacterial Activity : A study demonstrated that triazole derivatives exhibited significant activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
  • Antioxidant Properties : Compounds similar to the one showed antioxidant activity through DPPH radical scavenging assays, indicating potential chemopreventive effects .
  • Mechanistic Insights : Research indicates that the interaction of the triazole ring with metal ions can influence enzymatic activities crucial for bacterial survival and proliferation .

Comparison with Similar Compounds

Structural and Functional Analogues

Sulfonamide Derivatives with Heterocyclic Moieties

A structurally related compound, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 in ), shares the sulfonamide core but differs significantly in its heterocyclic substituents. Unlike the target compound’s triazole-pyrrolidine system, this analogue incorporates a pyrazolo[3,4-d]pyrimidine scaffold fused to a chromen-4-one moiety. Key differences include:

  • Heterocyclic Substitution : The triazole-pyrrolidine system in the target compound may offer distinct hydrogen-bonding capabilities compared to the pyrazolo-pyrimidine-chromen system.
  • Synthetic Accessibility : The analogue’s synthesis involves Suzuki-Miyaura coupling (as described in ), whereas the target compound likely employs click chemistry for triazole formation .
Sulfonamides with Triazole Linkers

Triazole-containing sulfonamides are well-documented in drug discovery. For example, Celecoxib (a COX-2 inhibitor) uses a pyrazole-triazole system, but the absence of a pyrrolidine ring in Celecoxib reduces conformational flexibility compared to the target compound. The tert-butyl group in the target compound may also confer greater metabolic stability than Celecoxib’s trifluoromethyl group.

Limitations in Available Data

The provided evidence lacks direct experimental data (e.g., binding affinities, solubility, or enzymatic inhibition) for the target compound, making a quantitative comparison challenging. Structural inferences suggest that the triazole-pyrrolidine system could enhance target engagement through dual hydrogen-bond donor/acceptor interactions, whereas bulkier groups (e.g., chromen-4-one in Example 53) might prioritize steric effects .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this sulfonamide-triazole-pyrrolidine hybrid compound?

  • Methodological Answer : Synthesis optimization involves stepwise control of reaction parameters:

  • Temperature : Maintain 60–80°C during coupling reactions to balance reactivity and side-product formation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
  • Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (>95% purity threshold) .
    • Analytical Validation : Confirm intermediate structures via 1H^1H/13C^{13}C-NMR and LC-MS, ensuring absence of unreacted starting materials .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Core Techniques :

  • NMR Spectroscopy : 1H^1H-NMR (400 MHz) resolves pyrrolidine and triazole proton environments; 13C^{13}C-NMR confirms carbonyl (C=O) and sulfonamide (SO2_2) groups .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+^+) and fragments (e.g., tert-butyl loss) .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity and stability under ambient conditions .

Q. How is preliminary biological activity screening conducted for this compound?

  • Standard Assays :

  • Enzyme Inhibition : Test against serine hydrolases (e.g., carbonic anhydrase) using fluorogenic substrates; IC50_{50} values calculated via dose-response curves .
  • Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) with 3H^3H-labeled competitors .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Strategy :

  • Substituent Variation : Systematically modify the tert-butyl group (e.g., isosteric replacement with cyclopropyl or halogenated aryl) to probe steric/electronic effects .
  • Triazole Position : Compare 1,2,3-triazol-1-yl vs. 1,2,4-triazol-1-yl isomers using X-ray crystallography to assess binding-pocket compatibility .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to prioritize synthetic targets .

Q. What experimental approaches resolve contradictions between in vitro and cellular activity data?

  • Troubleshooting Steps :

  • Compound Stability : Test degradation in cell culture media (LC-MS monitoring over 24h) to rule out metabolic inactivation .
  • Membrane Permeability : Measure logP values (shake-flask method) and correlate with cellular uptake (intracellular LC-MS quantification) .
  • Off-Target Effects : Use CRISPR-Cas9 knockout models to validate target specificity .

Q. Which in silico methods predict pharmacokinetic properties and toxicity risks?

  • Computational Workflow :

  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F), CYP450 inhibition, and blood-brain barrier penetration .
  • Toxicity Profiling : QSAR models (e.g., ProTox-II) assess hepatotoxicity and mutagenicity risks based on sulfonamide and triazole motifs .
  • Metabolite Simulation : Use GLORYx to identify potential Phase I/II metabolites (e.g., N-dealkylation of pyrrolidine) .

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